4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid
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Overview
Description
Pyrazolo[1,5-a]pyridine is a class of organic compounds that contain a pyrazolo[1,5-a]pyridine moiety, which consists of a pyrazole ring fused to a pyridine ring . These compounds are known for their diverse biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyridine derivatives usually involves the reaction of amines with pyrazoles . The specific synthesis route can vary depending on the substituents on the pyrazole and pyridine rings .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives can be analyzed using techniques such as NMR spectroscopy and X-ray crystallography . The exact structure will depend on the specific substituents on the pyrazole and pyridine rings .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyridine derivatives can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions . The reactivity of these compounds can be influenced by the substituents on the pyrazole and pyridine rings .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyridine derivatives, such as their solubility, melting point, and pKa, can be influenced by the substituents on the pyrazole and pyridine rings .Scientific Research Applications
Functionalization Reactions
Experimental and theoretical studies have explored the functionalization reactions of compounds related to 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid. For example, 1H-pyrazole-3-carboxylic acid derivatives have been converted into various compounds via reactions with different agents, demonstrating versatility in chemical transformations (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis Methods
Improved synthesis methods for pyrazolo[1,5-a]pyridine derivatives have been developed, highlighting advancements in efficiency and practicality. For instance, 4-pyridine carboxylic acid has been utilized as a raw material in a series of reactions leading to pyrazolo[1,5-a]pyridine-5-carboxylic acid, demonstrating the compound's accessibility for further research (Ku, 2015).
Library of Fused Pyridine-4-Carboxylic Acids
A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines, has been generated through Combes-type reactions. This showcases the potential of pyrazolo[1,5-a]pyridine derivatives in combinatorial chemistry, paving the way for the discovery of novel compounds with diverse applications (Volochnyuk et al., 2010).
Spectroscopic Analysis
Spectroscopic studies, such as FT-IR and FT-Raman, have been conducted on derivatives of pyrazolo[1,5-a]pyridine-4-carboxylic acid. These studies offer detailed insights into the molecular structures and properties of these compounds, essential for their application in various scientific fields (Bahgat, Jasem, & El‐Emary, 2009).
Novel Synthesis Approaches
New synthesis approaches for pyrazolo[3,4-b]pyridine derivatives have been developed, contributing to the expansion of this compound class in medicinal chemistry and related fields. These methods enhance the availability of these compounds for further pharmacological and chemical studies (Yakovenko & Vovk, 2021).
Mechanism of Action
Target of Action
Similar compounds have been found to target hepatitis b virus (hbv) core protein .
Mode of Action
It’s known that the compound can inhibit a wide range of nucleoside-resistant hepatitis b virus variants
Biochemical Pathways
It’s known that the compound can inhibit a wide range of nucleoside-resistant hepatitis b virus variants , suggesting that it may affect the viral replication pathway.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption , which suggests good bioavailability.
Result of Action
It’s known that the compound can inhibit a wide range of nucleoside-resistant hepatitis b virus variants , suggesting that it may have antiviral effects.
Action Environment
It’s known that the compound can inhibit a wide range of nucleoside-resistant hepatitis b virus variants , suggesting that it may be effective in a variety of biological environments.
Safety and Hazards
Future Directions
The study of pyrazolo[1,5-a]pyridine derivatives is a promising area of research, particularly in the field of medicinal chemistry. Future research may focus on the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in the treatment of various diseases .
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-2-1-5-10-7(6)3-4-9-10/h3-4,6H,1-2,5H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFRKPKEJMVQSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=NN2C1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1553175-83-9 |
Source
|
Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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